molecular formula C15H22O3 B7992653 4'-Methoxy-3'-n-pentoxypropiophenone

4'-Methoxy-3'-n-pentoxypropiophenone

Cat. No.: B7992653
M. Wt: 250.33 g/mol
InChI Key: UBWIBDCKKDCVEL-UHFFFAOYSA-N
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Description

4’-Methoxy-3’-n-pentoxypropiophenone is an organic compound with a complex structure, characterized by the presence of methoxy and pentoxy groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3’-n-pentoxypropiophenone typically involves the reaction of 4’-methoxypropiophenone with n-pentanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the methoxypropiophenone and the n-pentanol.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-3’-n-pentoxypropiophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3’-n-pentoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methoxy-3’-n-pentoxypropiophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3’-n-pentoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxypropiophenone: Lacks the pentoxy group, making it less hydrophobic.

    3’-Methoxy-4’-n-pentoxypropiophenone: Similar structure but with different positioning of the methoxy and pentoxy groups.

    4’-Methoxy-3’-hydroxypropiophenone: Contains a hydroxy group instead of a pentoxy group.

Uniqueness

4’-Methoxy-3’-n-pentoxypropiophenone is unique due to the presence of both methoxy and pentoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-(4-methoxy-3-pentoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-4-6-7-10-18-15-11-12(13(16)5-2)8-9-14(15)17-3/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWIBDCKKDCVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(=O)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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